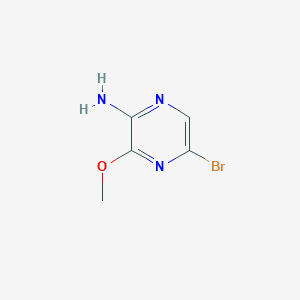

5-Bromo-3-methoxypyrazin-2-amine

概要

説明

5-Bromo-3-methoxypyrazin-2-amine: is a chemical compound with the molecular formula C5H6BrN3O and a molecular weight of 204.03 g/mol . It is characterized by the presence of a bromine atom, a methoxy group, and an amine group attached to a pyrazine ring. This compound is used primarily in research and development settings.

準備方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-3-methoxypyrazin-2-amine involves the reaction of 3,5-dibromo-2-aminopyrazine with sodium methoxide in methanol. The mixture is refluxed for 16 hours, after which the solvent is removed, and the residue is purified using column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-efficiency.

化学反応の分析

Sulfonylation Reactions

This compound undergoes sulfonylation at the amine group when treated with sulfonyl chlorides. A representative example involves its reaction with (3,5-dichlorophenyl)methanesulfonyl chloride under mild conditions:

| Reaction Conditions | Reagents/Catalysts | Yield | Reference |

|---|---|---|---|

| Pyridine solvent, DMAP catalyst, 20°C, inert atmosphere | (3,5-dichlorophenyl)methanesulfonyl chloride | 54% |

The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, forming a sulfonamide derivative. This modification is critical for enhancing biological activity in pharmaceutical intermediates .

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position enables participation in Suzuki-Miyaura couplings, a reaction widely used to introduce aryl or heteroaryl groups. While direct examples for this compound are not explicitly documented in the provided sources, analogous pyridine derivatives (e.g., 5-bromo-2-methylpyridin-3-amine) undergo cross-coupling with arylboronic acids using Pd(PPh₃)₄ and K₃PO₄ in 1,4-dioxane/water .

General Conditions for Suzuki Coupling:

-

Catalyst: Pd(PPh₃)₄

-

Base: K₃PO₄

-

Solvent: 1,4-dioxane/water (4:1)

-

Temperature: 85–95°C

This reaction typically achieves moderate to good yields (50–80%) and is instrumental in constructing biaryl systems for drug discovery .

Halogen Exchange Reactions

The bromine substituent can be replaced via nucleophilic aromatic substitution (SNAr) or metal-mediated processes. For example:

-

Iodination: Treatment with KI in the presence of H₂SO₄ and I₂ replaces bromine with iodine, as seen in related bromopyridines.

-

Fluorination: Using KF/CuI under heating conditions may introduce fluorine, though specific data for this compound requires further validation.

Functionalization of the Amine Group

The primary amine can be acylated or alkylated to modify electronic and steric properties:

-

Acetylation: Reaction with acetic anhydride in pyridine yields the corresponding acetamide, a common protecting strategy .

-

Reductive Alkylation: Treatment with aldehydes/ketones and reducing agents (e.g., NaBH₃CN) introduces alkyl groups.

Stability and Reactivity Insights

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

5-Bromo-3-methoxypyrazin-2-amine is primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals. It has been utilized in the development of anti-cancer agents and antibiotics, enhancing therapeutic options available for various diseases. Notably, compounds derived from this amine have shown promise in targeting specific biological pathways, which is crucial for the development of targeted therapies.

Case Study: CCR4 Receptor Antagonism

A study highlighted the effectiveness of 5-Bromo-3-methoxypyrazin-2-yl derivatives as CCR4 antagonists. This receptor is implicated in various diseases, including certain types of cancer and allergies. The antagonism of CCR4 can lead to potential therapeutic strategies for these conditions, showcasing the compound's relevance in modern pharmacology .

Agricultural Chemistry

Formulation of Agrochemicals

In the agricultural sector, this compound is employed in the formulation of agrochemicals such as pesticides and herbicides. These formulations are designed to improve crop yield and protect plants from pests, contributing to sustainable agricultural practices. The compound's chemical properties allow it to be effective against a range of agricultural pests, making it a valuable asset in crop protection strategies .

Material Science

Development of Advanced Materials

The compound is also explored for its potential in material science, particularly in creating advanced materials like polymers and coatings. These materials can offer improved durability and resistance to environmental factors, which are essential for various industrial applications. The versatility of this compound makes it suitable for developing high-performance materials that meet modern engineering requirements .

Biochemical Research

Enzyme Inhibition and Receptor Binding Studies

Biochemically, researchers utilize this compound in studies related to enzyme inhibition and receptor binding. Understanding these interactions provides insights into biological pathways and helps identify potential drug targets. The compound's ability to interact with specific biomolecules positions it as a significant tool in biochemical research aimed at elucidating complex biological mechanisms .

Summary Table of Applications

| Field | Application | Key Findings/Notes |

|---|---|---|

| Pharmaceutical Development | Key intermediate for anti-cancer agents and antibiotics | Effective as CCR4 antagonists; potential for targeted therapies |

| Agricultural Chemistry | Formulation of pesticides and herbicides | Enhances crop yield; protects against pests |

| Material Science | Development of polymers and coatings | Improves material durability; suitable for high-performance applications |

| Biochemical Research | Studies on enzyme inhibition and receptor binding | Provides insights into biological pathways; aids in identifying drug targets |

作用機序

The exact mechanism of action for 5-Bromo-3-methoxypyrazin-2-amine is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the precise mechanisms involved .

類似化合物との比較

- 5-Bromo-2-methoxypyridin-3-amine

- 3-Amino-6-bromopyrazine-2-carbonitrile

- 5-Bromo-3-(trimethylsilyl)ethynylpyrazin-2-amine

Comparison: Compared to similar compounds, it may offer distinct advantages in terms of synthetic accessibility and functional group compatibility .

生物活性

5-Bromo-3-methoxypyrazin-2-amine (CAS No. 5900-13-0) is a chemical compound with the molecular formula and a molecular weight of 204.03 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Overview of Biological Activity

The biological activity of this compound has been investigated primarily in the context of its interactions with various biological targets, including receptors and enzymes. It has shown promise in several applications, notably as a CCR4 receptor antagonist, which is significant in the treatment of conditions such as asthma and certain cancers.

While the precise mechanisms of action for this compound are still under exploration, it is believed to interact with specific molecular targets through:

- Enzyme Inhibition : Potentially inhibiting enzymes involved in critical biological pathways.

- Receptor Binding : Acting as an antagonist at chemokine receptors, particularly CCR4, which plays a role in immune response and inflammation.

Case Studies and Research Findings

-

CCR4 Receptor Antagonism :

- A study identified 5-Bromo-3-methoxypyrazin-2-yl derivatives as effective CCR4 antagonists. The compound demonstrated a high binding affinity (pIC50 = 7.2) in assays measuring its ability to inhibit CCL22 binding to the CCR4 receptor. This was further supported by functional assays showing antagonism in primary Th2 cell chemotaxis (pIC50 = 6.7) .

-

Pharmacokinetics and Bioavailability :

- Research into the pharmacokinetic properties revealed that 5-Bromo-3-methoxypyrazin-2-amines exhibit favorable bioavailability in animal models, with bioavailability percentages reaching up to 86% in mouse studies . This suggests potential for effective systemic delivery in therapeutic applications.

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with related compounds. Below is a summary table highlighting key differences:

| Compound Name | pIC50 (hCCR4 Binding) | Bioavailability (%) | Solubility (mg/mL) | T1/2 (h) |

|---|---|---|---|---|

| This compound | 7.2 | 45 - 86 | 0.34 | 10 - 16 |

| N-(5-bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide | 7.0 | Not specified | Not specified | Not specified |

| AZD-2098 | Not specified | Not specified | Not specified | Not specified |

Safety and Toxicology

Safety assessments indicate that this compound carries several hazard classifications, including H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation). These classifications necessitate careful handling and usage in laboratory settings .

特性

IUPAC Name |

5-bromo-3-methoxypyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFJJHGAODFQMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CN=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462988 | |

| Record name | 5-Bromo-3-methoxypyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5900-13-0 | |

| Record name | 5-Bromo-3-methoxypyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromo-3-methoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。